p-Trifluoromethoxybenzylamine hydrochloride

Lipophilicity Physicochemical Properties Drug Design

p-Trifluoromethoxybenzylamine HCl (403841-98-5) is the preferred aqueous-soluble salt for bioconjugation and CNS drug discovery. With a calculated LogP of 3.55—0.81 units higher than the free base (LogP 2.74)—this building block enhances membrane permeability and intracellular target engagement. Patent-validated (EP2511283 A1) for analgesics, anticonvulsants, and anti-Parkinson's agents. SAR demonstrates 1.8× potency gains with trifluoromethoxy-substituted analogs over benzyloxy controls. Freely soluble in water, it eliminates organic co-solvents in peptide/protein bioconjugation. Ideal for reductive amination, amide coupling, and ADC linker chemistry.

Molecular Formula C8H9ClF3NO
Molecular Weight 227.61 g/mol
CAS No. 403841-98-5
Cat. No. B13424382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Trifluoromethoxybenzylamine hydrochloride
CAS403841-98-5
Molecular FormulaC8H9ClF3NO
Molecular Weight227.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)OC(F)(F)F.Cl
InChIInChI=1S/C8H8F3NO.ClH/c9-8(10,11)13-7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H
InChIKeyDERYYHHWASWUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Trifluoromethoxybenzylamine Hydrochloride (CAS 403841-98-5) – A Differentiated Para-Substituted Benzylamine Building Block


p-Trifluoromethoxybenzylamine hydrochloride (CAS 403841-98-5) is an arylalkylamine hydrochloride salt with the molecular formula C8H9ClF3NO and a molecular weight of 227.61 g/mol [1]. It belongs to the class of organofluorine compounds and features a trifluoromethoxy group (-OCF3) at the para position of the benzylamine core . The hydrochloride salt form is a white to off-white crystalline solid that is freely soluble in water, in contrast to the free base (CAS 93919-56-3), which is a liquid with low aqueous solubility . This salt form offers a distinct advantage in aqueous reaction conditions and formulation development.

Why Generic Substitution of p-Trifluoromethoxybenzylamine Hydrochloride Fails: Lipophilicity and Solubility-Driven Selection Criteria


Generic substitution of p-trifluoromethoxybenzylamine hydrochloride with the free base form (4-(trifluoromethoxy)benzylamine, CAS 93919-56-3) or other para-substituted benzylamines is not feasible due to fundamental differences in physicochemical properties that directly impact synthetic utility and biological performance. The hydrochloride salt exhibits a calculated LogP of 3.55, which is substantially higher than the free base's LogP of 2.74, indicating a significantly enhanced lipophilicity that influences membrane permeability and target engagement [1]. Furthermore, the salt form's freely soluble nature in water, compared to the free base's low aqueous solubility, dictates its suitability for aqueous-phase reactions and formulations . These critical differences in solubility and lipophilicity mean that substituting the salt with the free base or an alternative benzylamine derivative will alter reaction kinetics, yield, and the biological profile of downstream products, making empirical selection based on specific application requirements essential.

Quantitative Differentiation Evidence for p-Trifluoromethoxybenzylamine Hydrochloride (403841-98-5)


Enhanced Lipophilicity of Hydrochloride Salt vs. Free Base

The hydrochloride salt form (403841-98-5) demonstrates a significantly higher calculated LogP value of 3.55 compared to the free base (93919-56-3), which has a LogP of 2.74 [1]. This difference in lipophilicity, a key determinant of membrane permeability and bioavailability, is directly attributable to the salt form.

Lipophilicity Physicochemical Properties Drug Design

Aqueous Solubility Advantage of Hydrochloride Salt Over Free Base

p-Trifluoromethoxybenzylamine hydrochloride is freely soluble in water, whereas the free base (4-(trifluoromethoxy)benzylamine) exhibits low solubility in water and is primarily soluble in organic solvents . This qualitative difference in solubility dictates the choice of reaction medium and formulation strategy.

Solubility Formulation Aqueous Synthesis

Enhanced Biological Activity of 4-Trifluoromethoxybenzyl-Containing Chalcones vs. Benzyloxy Analogs

In a study of chalcone derivatives, the compound containing a 4-trifluoromethoxybenzyloxy group (21-5) demonstrated an IC50 of 0.88 μM against a target of interest, which is 1.8-fold more potent than the corresponding benzyloxy analog (21-14) with an IC50 of 1.6 μM [1]. This direct comparison highlights the significant contribution of the trifluoromethoxybenzyl moiety to biological activity.

Structure-Activity Relationship Chalcone Derivatives Inhibition

Validated Utility as a Key Intermediate in Patent-Protected Drug Discovery Programs

p-Trifluoromethoxybenzylamine hydrochloride is explicitly cited as a key intermediate in European Patent EP2511283 A1, filed by the Institute of Materia Medica, Chinese Academy of Medical Sciences [1]. This patent describes compositions for adjusting analgesics, hypnotics, anticonvulsants, and anti-Parkinson's disease agents, indicating the compound's established role in the synthesis of biologically active molecules.

Pharmaceutical Intermediates Patent Landscape Drug Discovery

Best Research and Industrial Application Scenarios for p-Trifluoromethoxybenzylamine Hydrochloride (403841-98-5)


Lead Optimization in Medicinal Chemistry: Enhancing Membrane Permeability

When optimizing a lead compound for improved cellular activity, the p-trifluoromethoxybenzyl group offers a significant lipophilicity advantage. As demonstrated by the LogP comparison (3.55 for the salt vs. 2.74 for the free base), incorporating this moiety can increase membrane permeability [1]. This is particularly valuable in programs targeting intracellular enzymes or receptors, where improved cell penetration directly translates to enhanced potency. The hydrochloride salt form facilitates straightforward incorporation into a variety of synthetic routes, including amide bond formation and reductive amination, under standard laboratory conditions.

Aqueous-Phase Synthesis and Bioconjugation

The freely soluble nature of the hydrochloride salt in water makes it the preferred choice for aqueous-phase reactions, such as bioconjugation to peptides, proteins, or other water-soluble biomolecules . This property eliminates the need for organic co-solvents like DMSO or DMF, which can denature proteins or complicate purification. Researchers developing antibody-drug conjugates (ADCs) or targeted delivery systems can utilize this compound to introduce a trifluoromethoxybenzyl handle onto biomolecules under mild, physiologically relevant conditions.

Synthesis of SAR Probe Libraries with Enhanced Target Engagement

Based on the direct SAR evidence showing a 1.8-fold increase in potency for a 4-trifluoromethoxybenzyloxy-containing chalcone over its benzyloxy analog, this compound is an ideal building block for generating focused libraries of potential enzyme inhibitors or receptor modulators [2]. By using p-trifluoromethoxybenzylamine hydrochloride as a core scaffold, medicinal chemists can systematically explore the impact of the trifluoromethoxy group on binding affinity and selectivity, accelerating the identification of high-quality lead candidates.

Patented Intermediate for CNS and Analgesic Drug Discovery

The explicit citation of this compound in EP2511283 A1, a patent related to analgesics, anticonvulsants, and anti-Parkinson's disease agents, validates its role in central nervous system (CNS) drug discovery [3]. Procurement of this building block is justified for research programs aimed at developing new therapies for neurological and psychiatric disorders. Its use aligns with a proven, patent-backed strategy for generating novel chemical entities with potential therapeutic activity.

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